Decominol hydrochloride
Description
Decominol hydrochloride (IUPAC: 3-decyloxy-2-hydroxy-1-aminopropane hydrochloride), also known as Ster 4 or PVA44, is a quaternary ammonium compound with a molecular weight of 267.5 g/mol . It exhibits bactericidal activity at concentrations as low as 0.05% under standardized conditions (NF T 72-151), though efficacy diminishes in the presence of organic matter (e.g., albumin-yeast extract) or hard water, requiring 2.5- to 5-fold higher concentrations . It is soluble in water, ethanol, and chloroform but insoluble in hexane, making it suitable for use in cosmetic formulations (up to 0.5%) and industrial disinfection, particularly for sterilizing surfaces in food-processing environments . Notably, Decominol lacks fungicidal and sporicidal activity at tested concentrations (10%), limiting its scope to bacterial decontamination .
Properties
CAS No. |
60812-23-9 |
|---|---|
Molecular Formula |
C13H30ClNO2 |
Molecular Weight |
267.83 g/mol |
IUPAC Name |
1-amino-3-decoxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H29NO2.ClH/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14;/h13,15H,2-12,14H2,1H3;1H |
InChI Key |
JZGHZXCZUAJOSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOCC(CN)O.Cl |
Canonical SMILES |
CCCCCCCCCCOCC(CN)O.Cl |
Appearance |
Solid powder |
Other CAS No. |
60812-23-9 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decominol hydrochloride; 2-Propanol, 1-amino-3-(decyloxy)-, hydrochloride; UNII-76243FON6I. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Similar Compounds
Structural Analogues
Dequalinium Chloride
- Structure : Bis-quaternary ammonium compound with dual hydrophobic chains.
- Molecular Weight : ~527.5 g/mol (estimated).
- Primary Use : Broad-spectrum antiseptic and disinfectant, effective against bacteria, fungi, and protozoa.
- Key Differences: Dequalinium chloride’s bis-ammonium structure enhances membrane disruption, enabling sporicidal activity at lower concentrations compared to Decominol . Used clinically for oral and vaginal infections, whereas Decominol is restricted to industrial/cosmetic applications.
Benzalkonium Chloride (Hypothetical Comparison*)
- Structure : Single quaternary ammonium with a benzyl group and alkyl chain (C12–C14).
- Primary Use : Hospital-grade disinfectant and preservative.
- Efficacy : Bactericidal at 0.01–0.1%, with fungicidal and virucidal activity .
- Key Differences: Broader antimicrobial spectrum than Decominol, including activity against enveloped viruses. Higher toxicity limits cosmetic use, unlike Decominol.
Functional Analogues in Disinfection
Ethanol, 2-Diethylamino-, Hydrochloride
- Structure: Tertiary amine hydrochloride with an ethanol backbone.
- Primary Use : Industrial solvent and intermediate in surfactant synthesis.
- Key Differences :
Amiloride Hydrochloride
- Structure : Pyrazine-carbonyl-guanidine derivative.
- Primary Use : Potassium-sparing diuretic (pharmaceutical).
- Key Differences: No significant disinfectant properties; highlights the diversity of hydrochloride salts in medical vs. industrial roles .
Comparative Data Table
Research Findings and Limitations
- Decominol’s Bactericidal Mechanism: The decyloxy chain disrupts bacterial membranes, while the hydrophilic ammonium group enhances solubility. This contrasts with bis-ammonium compounds like Dequalinium, which penetrate membranes more effectively .
- Safety Profile: Approved for cosmetic use at 0.5%, Decominol’s toxicity data remain sparse compared to extensively studied compounds like benzalkonium chloride .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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